molecular formula C18H18F3N5O B2999736 1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 2415518-97-5

1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B2999736
CAS No.: 2415518-97-5
M. Wt: 377.371
InChI Key: PNBSCEJMZYYWHY-UHFFFAOYSA-N
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Description

1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation . The reaction conditions often require the presence of a base such as triethylamine (Et3N) to facilitate the formation of the desired heterocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures and inert atmospheres, to prevent unwanted side reactions. For example, oxidation reactions may be performed at elevated temperatures, while reduction reactions often require low temperatures and anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is unique due to its combination of a cyclopenta[c]pyridazine core with a trifluoromethyl-substituted pyridine and a piperazine ring. This unique structure contributes to its diverse range of applications and potential biological activities.

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N5O/c19-18(20,21)13-4-5-16(22-11-13)25-6-8-26(9-7-25)17(27)15-10-12-2-1-3-14(12)23-24-15/h4-5,10-11H,1-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBSCEJMZYYWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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